GSK-J2 sodium salt is a bioactive small molecule primarily utilized in scientific research as a negative control compound for GSK-J1. It is a pyridine regio-isomer of GSK-J1 and is characterized by its poor inhibition of the histone H3 lysine 27 (H3K27) demethylase, specifically the Jumonji C domain-containing protein 3 (JMJD3), with an IC₅₀ greater than 100 micromolar. This compound is significant in studies related to epigenetics, cancer research, and inflammatory responses due to its role in understanding the mechanisms of histone demethylation and gene regulation .
The synthesis of GSK-J2 sodium salt involves several critical steps:
While detailed industrial production methods are not widely documented, it is likely that they follow similar synthetic routes optimized for large-scale production.
The synthesis requires careful control of reaction conditions to ensure the regioselectivity necessary for producing the desired isomer. The proprietary nature of some synthesis details limits public access to specific methodologies.
GSK-J2 sodium salt has the following molecular formula: . Its molecular weight is approximately 389.45 g/mol. The structural representation includes a pyridine ring substituted with various functional groups that contribute to its chemical properties and biological activity.
These structural characteristics are crucial for understanding its interactions with biological targets and its role as a control compound in research applications .
GSK-J2 sodium salt exhibits stability under standard laboratory conditions and does not participate in significant chemical reactions such as oxidation or reduction. Its primary function is as a control compound, which means it does not undergo substantial transformations that would alter its structure or reactivity profile.
Due to its stability, GSK-J2 sodium salt is not typically subjected to reactions with common reagents. This characteristic makes it suitable for use in in vitro studies where consistent behavior is essential for experimental validity .
GSK-J2 sodium salt functions primarily as a negative control for GSK-J1. Unlike GSK-J1, which inhibits the demethylase activity of JMJD3 and UTX by binding to their active sites, GSK-J2 does not exhibit inhibitory activity against these enzymes. This lack of action allows researchers to validate the specificity and efficacy of GSK-J1 and its derivatives in various experimental contexts.
These properties are critical for researchers when preparing solutions for experimental use, ensuring accurate dosing and reliable results .
GSK-J2 sodium salt has diverse applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: